2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid
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Overview
Description
2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is an organic compound with the molecular formula C13H19NO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a tert-butylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid typically involves the reaction of phenoxyacetic acid with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions and reduce production costs. The final product is usually subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butylamino methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: The parent compound, lacking the tert-butylamino methyl group.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure.
Mecoprop: Another herbicide with a similar structure but different substituents.
Uniqueness
2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is unique due to the presence of the tert-butylamino methyl group, which can significantly alter its chemical and biological properties compared to other phenoxyacetic acid derivatives. This unique structure can enhance its binding affinity to specific targets and improve its efficacy in various applications.
Properties
IUPAC Name |
2-[2-[(tert-butylamino)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-8-10-6-4-5-7-11(10)17-9-12(15)16/h4-7,14H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJQBOUIZGUBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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